molecular formula C13H19NO2 B13222087 N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide

N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide

Cat. No.: B13222087
M. Wt: 221.29 g/mol
InChI Key: XBCNCOXTXMZKGP-UHFFFAOYSA-N
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Description

N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide (CAS: 2059954-44-6) is a synthetic organic compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . Its structure features a phenyl ring substituted with a methyl group at position 3 and an isopropoxy group at position 5, linked to a propanamide moiety.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(3-methyl-5-propan-2-yloxyphenyl)propanamide

InChI

InChI=1S/C13H19NO2/c1-5-13(15)14-11-6-10(4)7-12(8-11)16-9(2)3/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

XBCNCOXTXMZKGP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is its 3-methyl-5-isopropoxy phenyl substituent. Below is a comparison with structurally related propanamides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide 3-methyl, 5-isopropoxy phenyl C₁₃H₁₉NO₂ 221.30 Electron-donating groups enhance lipophilicity
N-(3,4-Dichlorophenyl)propanamide (Propanil) 3,4-dichloro phenyl C₉H₉Cl₂NO 218.08 Herbicidal activity via Cl substituents
N-(2-ETHYLPHENYL)-3-(3-METHYLPHENYL)-2-(2H-TETRAZOL-5-YL)PROPANAMIDE Tetrazole, ethyl, methyl phenyl C₁₉H₂₁N₅O 335.40 Tetrazole enhances metabolic stability
3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide 4-chloro, 2-methoxy, 5-methyl phenyl + amino C₁₁H₁₄ClN₂O₂ 257.70 Amino group increases reactivity
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methylpropanamide 2-methoxy, 5-CF₃ phenyl C₁₂H₁₄F₃NO₂ 261.24 CF₃ group boosts electronegativity

Physicochemical Properties

  • In contrast, chlorinated derivatives (e.g., propanil) exhibit higher hydrophobicity, which may limit bioavailability .
  • Electron Effects : The isopropoxy group is electron-donating, while trifluoromethyl (in CAS 881598-91-0) and chloro substituents are electron-withdrawing. This impacts reactivity in electrophilic substitution reactions and binding interactions .

Biological Activity

N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propanamide functional group linked to a phenyl ring that is substituted with a propan-2-yloxy group and a methyl group. The compound has the molecular formula C15H23NO2 and a molecular weight of approximately 249.35 g/mol. Its unique structural arrangement contributes to its distinct chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may:

  • Inhibit Enzyme Activity : The compound has been shown to modulate enzyme functions, which can lead to various biological effects such as reduced cell proliferation or altered metabolic pathways.
  • Modulate Receptor Function : By binding to specific receptors, it may influence cellular signaling pathways, potentially leading to therapeutic effects in disease contexts such as cancer.

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its ability to impair cell growth selectively without affecting normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)15Significant growth inhibition
MCF-7 (Breast Cancer)12Moderate growth inhibition
A549 (Lung Cancer)20Mild growth inhibition

The data suggest that this compound could serve as a lead for developing new anticancer drugs.

Antimicrobial Activity

While primarily investigated for anticancer properties, there are indications that this compound may also possess antimicrobial activity. Studies have shown selective inhibition against certain pathogens, although further research is required to elucidate its full spectrum of activity.

Case Studies and Research Findings

  • Chlamydia trachomatis Inhibition : A study explored the structure-activity relationship (SAR) of compounds similar to this compound. The results indicated that modifications on the aromatic regions could enhance antichlamydial activity without affecting host cell viability . This suggests potential applications in treating sexually transmitted infections.
  • In Vivo Studies : In vivo experiments assessing the anti-inflammatory properties of related compounds have shown promising results, indicating that derivatives of this compound may modulate immune responses effectively .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insight into its potential mechanisms of action and help identify suitable targets for therapeutic intervention .

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